molecular formula C18H15IN2O3S2 B2774952 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide CAS No. 865175-75-3

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide

Cat. No.: B2774952
CAS No.: 865175-75-3
M. Wt: 498.35
InChI Key: HXFYFXHXUVKZQS-ZZEZOPTASA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is a complex organic compound that features a benzo[d]thiazole core, an allyl group, a methylsulfonyl group, and an iodinated benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate precursors such as 2-aminothiophenol and an aldehyde.

    Introduction of the allyl group: This step can be performed via allylation reactions using allyl halides in the presence of a base.

    Sulfonylation: The methylsulfonyl group can be introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.

    Iodination: The iodinated benzamide moiety can be synthesized by iodination of a benzamide precursor using iodine or iodinating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove the iodine atom or to modify the benzo[d]thiazole core.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield epoxides, while substitution of the iodine atom can result in various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore for the development of new drugs. Its benzo[d]thiazole core is known for its biological activity, and modifications to this structure can lead to compounds with therapeutic potential against various diseases.

Industry

In industry, this compound can be used in the development of organic electronic materials. Its ability to undergo various chemical modifications makes it a versatile component in the design of semiconductors and other electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 3-Allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine hydrobromide
  • 2-Iodo-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Uniqueness

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide is unique due to its combination of functional groups, which provide a distinct set of chemical and biological properties. The presence of the iodine atom allows for specific substitution reactions, while the benzo[d]thiazole core imparts biological activity. This combination makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-iodo-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15IN2O3S2/c1-3-10-21-15-9-8-12(26(2,23)24)11-16(15)25-18(21)20-17(22)13-6-4-5-7-14(13)19/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFYFXHXUVKZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3I)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15IN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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